5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-({1-[4-(DIMETHYLAMINO)PHENYL]-1H-PYRROL-2-YL}METHYLIDENE)-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a pyrrole ring. The compound also contains a diazinane ring with sulfanyl and carbonyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 5-({1-[4-(DIMETHYLAMINO)PHENYL]-1H-PYRROL-2-YL}METHYLIDENE)-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves several steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 1H-pyrrole-2-carbaldehyde under specific conditions to form the intermediate compound. This intermediate is then reacted with 1,3-dimethyl-2-thioxo-1,3-diazinane-4,6-dione in the presence of a suitable catalyst to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to enhance yield and purity.
Chemical Reactions Analysis
5-({1-[4-(DIMETHYLAMINO)PHENYL]-1H-PYRROL-2-YL}METHYLIDENE)-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-({1-[4-(DIMETHYLAMINO)PHENYL]-1H-PYRROL-2-YL}METHYLIDENE)-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-({1-[4-(DIMETHYLAMINO)PHENYL]-1H-PYRROL-2-YL}METHYLIDENE)-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The dimethylamino group and the pyrrole ring play crucial roles in its binding to target molecules, leading to various biological effects. The compound may inhibit specific enzymes or receptors, modulate signaling pathways, or induce cellular responses, depending on the context of its application.
Comparison with Similar Compounds
5-({1-[4-(DIMETHYLAMINO)PHENYL]-1H-PYRROL-2-YL}METHYLIDENE)-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can be compared with similar compounds such as:
5-[4-(Dimethylamino)phenyl]-1,3-cyclohexanedione: This compound shares the dimethylamino group and phenyl ring but differs in the presence of a cyclohexanedione ring instead of the pyrrole and diazinane rings.
3-[4-(Dimethylamino)phenyl]-1-phenylprop-2-en-1-one: This compound has a similar dimethylamino-phenyl structure but includes a prop-2-en-1-one moiety.
Diethyl (4-(dimethylamino)-2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methylphosphonate: This compound contains a dimethylamino-pyrrole structure with additional phosphonate groups.
Properties
Molecular Formula |
C19H20N4O2S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
5-[[1-[4-(dimethylamino)phenyl]pyrrol-2-yl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H20N4O2S/c1-20(2)13-7-9-14(10-8-13)23-11-5-6-15(23)12-16-17(24)21(3)19(26)22(4)18(16)25/h5-12H,1-4H3 |
InChI Key |
MQVITLBRFOUNSU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CN2C3=CC=C(C=C3)N(C)C)C(=O)N(C1=S)C |
Origin of Product |
United States |
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